molecular formula C22H25N3O B10820178 Cumyl-CBMINACA

Cumyl-CBMINACA

Cat. No.: B10820178
M. Wt: 347.5 g/mol
InChI Key: CFMZQSDQCNKGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CUMYL-CBMINACA, also known as 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist. It is part of the indazole-3-carboxamide family and has been sold as a designer drug. This compound was first identified in Germany in February 2020 . It is known for its potent effects on the human cannabinoid receptor 1 (CB1), making it a subject of interest in both forensic and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CUMYL-CBMINACA involves the reaction of 1H-indazole-3-carboxylic acid with cyclobutylmethylamine and 2-phenylpropan-2-amine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including flash chromatography, to ensure the compound’s purity. The final product is often characterized using techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: CUMYL-CBMINACA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted analogs of this compound .

Mechanism of Action

CUMYL-CBMINACA exerts its effects by binding to the human cannabinoid receptor 1 (CB1). This binding leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling pathways. The compound’s high binding affinity and potency result in significant activation of the CB1 receptor, leading to its psychoactive effects .

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide

InChI

InChI=1S/C22H25N3O/c1-22(2,17-11-4-3-5-12-17)23-21(26)20-18-13-6-7-14-19(18)25(24-20)15-16-9-8-10-16/h3-7,11-14,16H,8-10,15H2,1-2H3,(H,23,26)

InChI Key

CFMZQSDQCNKGII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.